Enhanced Lipophilicity vs. Non‑Fluorinated 2‑Methoxy‑N‑methylbenzylamine
The replacement of the methoxy group with a difluoromethoxy moiety significantly increases lipophilicity. {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine has an XLogP3 of 2.2, whereas the non‑fluorinated analog 2‑methoxy‑N‑methylbenzylamine has an XLogP3 of 1.4 [1][2]. This ΔlogP of +0.8 is expected to enhance passive membrane permeability, a key determinant of oral bioavailability and cellular uptake. The difluoromethoxy group is a well‑established metabolic‑stable bioisostere for methoxy, widely employed in medicinal chemistry to improve pharmacokinetic profiles [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-Methoxy-N-methylbenzylamine (CAS 6851-80-5): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity without increasing molecular weight can improve passive diffusion across biological membranes, making this compound a preferred scaffold for central nervous system (CNS) or intracellular target programs where methoxy analogs may fail.
- [1] PubChem Compound Summary for CID 20115648, {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 91454, 2-Methoxy-N-methylbenzylamine. National Center for Biotechnology Information, 2025. View Source
- [3] Chauret, N. et al. In vitro metabolism of a novel phosphodiesterase‑4 inhibitor: role of cytochrome P450 and flavin‑containing monooxygenase. Drug Metabolism and Disposition, 2002, 30, 643–650. View Source
